ニトロソビオチン

概要

説明

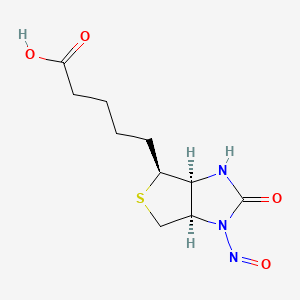

Nitrosobiotin is a unique chemical compound that has garnered attention for its potential use in biochemical research. It consists of a biotin molecule attached to a nitric oxide (NO) group by a single bond . This compound is highly reactive and can be utilized in various biochemical applications.

科学的研究の応用

Biochemical Properties

Nitrosobiotin is characterized by its ability to release nitric oxide (NO), a signaling molecule with significant biological roles. The release of NO can modulate various physiological processes, including:

- Vasodilation : NO is crucial for regulating blood flow and pressure.

- Neurotransmission : It acts as a neurotransmitter in the central nervous system.

- Immune Response : NO plays a role in the immune system by enhancing the bactericidal activity of macrophages.

Antimicrobial Activity

Nitrosobiotin has shown promising antimicrobial properties, particularly against Gram-negative bacteria. Studies indicate that compounds releasing NO can inhibit bacterial growth and biofilm formation, which are critical challenges in treating infections caused by resistant strains.

- Case Study : Research demonstrated that nitrosobiotin effectively reduced biofilm formation of Pseudomonas aeruginosa, a common pathogen in nosocomial infections, suggesting its potential as an antibacterial agent .

Cancer Therapy

The ability of nitrosobiotin to induce apoptosis in cancer cells has been explored. By releasing NO, it may enhance the efficacy of existing chemotherapeutic agents.

- Case Study : In vitro studies have shown that nitrosobiotin can sensitize cancer cells to chemotherapy by modulating oxidative stress pathways .

Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | High | , |

| Induction of Apoptosis | Moderate | |

| Vasodilation | High | General knowledge |

Case Studies on Antimicrobial Efficacy

| Study | Organism | Concentration Used | Result |

|---|---|---|---|

| Stroeher et al. (2007) | Pseudomonas aeruginosa | 5 mM | Significant inhibition |

| Das et al. (2019) | Acinetobacter baumannii | 10 mM | Disruption of biofilm |

作用機序

ニトロソビオチンの作用機序には、血管拡張、血小板凝集、免疫応答などのさまざまな生物学的プロセスを刺激する可能性のある一酸化窒素の放出が含まれます 。一酸化窒素基は分子標的と経路と相互作用し、観察された生物学的効果をもたらします。

類似の化合物:

N-ニトロソアミン: 一酸化窒素基がアミンに結合した化合物。

N-ニトロソカルバメート: 一酸化窒素基がカルバメートに結合した化合物。

N-ニトロソウレア: 一酸化窒素基が尿素に結合した化合物。

N-ニトロソグアニジン: 一酸化窒素基がグアニジンに結合した化合物.

独自性: ニトロソビオチンは、ビオチン結合タンパク質や酵素と特異的に相互作用することを可能にするビオチン骨格により、ユニークです。 この特異性は、生化学研究や診断用途で特に役立ちます .

生化学分析

Biochemical Properties

Nitrosobiotin plays a significant role in biochemical reactions due to its ability to release nitric oxide. This release can stimulate various biological processes such as vasodilation, platelet aggregation, and immune response . Nitrosobiotin interacts with several enzymes, proteins, and other biomolecules. For instance, it can bind to proteins containing cysteine residues, leading to S-nitrosylation, a post-translational modification that affects protein function . This interaction can modulate the activity of enzymes such as guanylyl cyclase and cytochrome c oxidase, influencing cellular signaling pathways and metabolic processes .

Cellular Effects

Nitrosobiotin has profound effects on various types of cells and cellular processes. By releasing nitric oxide, it influences cell function, including cell signaling pathways, gene expression, and cellular metabolism . Nitrosobiotin-induced S-nitrosylation can regulate the activity of key signaling proteins, such as transcription factors and kinases, thereby modulating gene expression and cellular responses to stimuli . Additionally, Nitrosobiotin can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of Nitrosobiotin involves its ability to release nitric oxide, which can then interact with various biomolecules. Nitrosobiotin can bind to cysteine residues in proteins, leading to S-nitrosylation, a modification that can alter protein function and activity . This process can inhibit or activate enzymes, influence protein-protein interactions, and modulate gene expression . For example, S-nitrosylation of guanylyl cyclase can activate this enzyme, leading to increased production of cyclic GMP, a secondary messenger involved in various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nitrosobiotin can change over time due to its stability and degradation. Nitrosobiotin is relatively stable and can be stored at room temperature for extended periods . Its reactivity may decrease over time, affecting its ability to release nitric oxide and interact with biomolecules . Long-term studies have shown that Nitrosobiotin can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Nitrosobiotin vary with different dosages in animal models. At low doses, Nitrosobiotin can stimulate beneficial biological processes such as vasodilation and immune response . At high doses, it can have toxic or adverse effects, including oxidative stress and cellular damage . Studies have shown that there is a threshold dose above which the adverse effects of Nitrosobiotin become more pronounced, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

Nitrosobiotin is involved in several metabolic pathways, primarily through its ability to release nitric oxide. This release can influence the activity of enzymes such as guanylyl cyclase and cytochrome c oxidase, which are involved in cellular respiration and energy production . Nitrosobiotin can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, S-nitrosylation of metabolic enzymes can alter their activity, leading to changes in the flow of metabolites through various pathways .

Transport and Distribution

Within cells and tissues, Nitrosobiotin is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments . For instance, Nitrosobiotin can bind to proteins involved in nitric oxide transport, facilitating its distribution to target sites within the cell . This distribution is crucial for its biological activity, as it ensures that Nitrosobiotin reaches the appropriate cellular targets .

Subcellular Localization

The subcellular localization of Nitrosobiotin is influenced by its interactions with targeting signals and post-translational modifications . Nitrosobiotin can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, where it can exert its effects . This localization is essential for its activity, as it allows Nitrosobiotin to interact with specific biomolecules and modulate their function . For example, Nitrosobiotin can localize to the mitochondria, where it can influence cellular respiration and energy production .

準備方法

合成経路および反応条件: ニトロソビオチンは通常、ビオチンから調製されます。 合成には、ビオチンのニトロソ化が含まれ、そこで一酸化窒素基がビオチン分子に導入されます 。 このプロセスは、無溶媒条件下でtert-ブチルニトリットなどのさまざまなニトロソ化剤を使用して実行できます .

工業的生産方法: この化合物は、次に精製され、適切な条件下で保存されて安定性を維持します .

化学反応の分析

反応の種類: ニトロソビオチンは、次のようなさまざまな化学反応を起こします。

酸化: ニトロソビオチンは酸化されてさまざまな酸化物を生成できます。

還元: ニトロソビオチンは還元されてアミンまたはその他の還元された形態を生成できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酢酸やその他の過酸化物が含まれます。

還元: ラネーニッケルや水素ガスなどの還元剤がしばしば使用されます。

主要な生成物: これらの反応から形成される主要な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化はニトロソ酸化物を生成する可能性があり、還元はアミンを生成する可能性があります .

類似化合物との比較

N-nitrosamines: Compounds where a nitric oxide group is attached to an amine.

N-nitrosocarbamates: Compounds with a nitric oxide group attached to a carbamate.

N-nitrosoureas: Compounds with a nitric oxide group attached to a urea.

N-nitrosoguanidines: Compounds with a nitric oxide group attached to a guanidine.

Uniqueness: Nitrosobiotin is unique due to its biotin backbone, which allows it to interact specifically with biotin-binding proteins and enzymes. This specificity makes it particularly useful in biochemical research and diagnostic applications .

生物活性

Nitrosobiotin is a unique compound derived from biotin, characterized by the attachment of a nitric oxide (NO) group. This compound has garnered significant attention due to its potential biological activities, particularly its ability to release nitric oxide, which is crucial for various physiological processes. This article explores the biological activity of nitrosobiotin, including its mechanisms of action, biochemical properties, and research applications.

Nitrosobiotin primarily functions through the release of nitric oxide, a potent signaling molecule involved in numerous biological functions. The key aspects of its mechanism include:

- Vasodilation : Nitric oxide induces relaxation of vascular smooth muscle, leading to increased blood flow.

- Platelet Aggregation : It plays a role in inhibiting platelet aggregation, thus influencing coagulation processes.

- Immune Response : Nitric oxide is involved in modulating immune responses, enhancing the body's defense mechanisms against pathogens.

The biochemical properties of nitrosobiotin are essential for understanding its biological activity:

- Cellular Effects : The compound influences various cellular processes by modulating cell signaling pathways and gene expression. It can lead to S-nitrosylation, a post-translational modification that alters protein function.

- Metabolic Pathways : Nitrosobiotin participates in metabolic pathways by affecting enzymes such as guanylyl cyclase and cytochrome c oxidase, crucial for cellular respiration and energy production.

- Transport and Distribution : Within cells, nitrosobiotin interacts with transporters and binding proteins to facilitate its distribution.

Research Findings and Case Studies

Recent studies have highlighted the diverse biological activities associated with nitrosobiotin:

- Antimicrobial Activity : Research has indicated that nitrosobiotin exhibits antimicrobial properties, potentially useful in developing new therapeutic agents against infections .

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory activities, showing promise in reducing inflammation through nitric oxide-mediated pathways .

- Cell Viability and Toxicity : In vitro studies have demonstrated that nitrosobiotin maintains high cell viability while effectively killing bacteria, indicating its potential as a biocompatible agent for medical applications .

Comparative Analysis with Similar Compounds

The uniqueness of nitrosobiotin lies in its biotin backbone, which allows it to interact specifically with biotin-binding proteins. Below is a comparison table highlighting nitrosobiotin against similar compounds:

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Nitrosobiotin | Biotin + NO group | Vasodilation, Antimicrobial | Specific interaction with biotin receptors |

| N-nitrosamines | NO group attached to amine | Varies (antineoplastic) | Broader pharmacological effects |

| N-nitrosocarbamates | NO group attached to carbamate | Antimicrobial | Limited specificity |

| N-nitrosoureas | NO group attached to urea | Antitumor | Diverse therapeutic applications |

特性

IUPAC Name |

5-[(3aR,6S,6aS)-3-nitroso-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S/c14-8(15)4-2-1-3-7-9-6(5-18-7)13(12-17)10(16)11-9/h6-7,9H,1-5H2,(H,11,16)(H,14,15)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUXQNNMTPBRPW-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205390 | |

| Record name | Nitrosobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56859-26-8 | |

| Record name | Nitrosobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056859268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Nitrosobiotin formation in analytical chemistry?

A1: Nitrosobiotin serves as a key intermediate in the quantitative analysis of biotin [, ]. Its formation through the reaction of biotin with sodium nitrite allows for extraction and subsequent detection using colorimetric or gas chromatographic methods. This approach enables the determination of biotin levels in complex matrices like pharmaceutical preparations.

Q2: Can you elaborate on the stability of Nitrosobiotin and its impact on analytical methods?

A2: Understanding the stability of Nitrosobiotin is crucial for accurate and reliable biotin quantification. Research indicates that Nitrosobiotin exhibits varying stability under different pH conditions []. This knowledge is essential for optimizing the analytical workflow, ensuring that the derivative remains stable during extraction, purification, and analysis. For example, researchers can adjust the pH of the extraction solvent or minimize the exposure time to unfavorable pH conditions to prevent degradation and maintain the integrity of the analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。